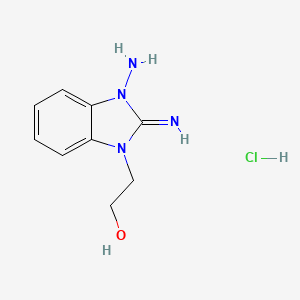
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride, also known as ABT-702, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 1999 by Abbott Laboratories and has since been the subject of numerous scientific studies.
作用机制
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride increases the levels of adenosine in the brain, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde.
实验室实验的优点和局限性
One of the main advantages of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is its potency as an adenosine kinase inhibitor. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is its potential for off-target effects, as it may also inhibit other enzymes that are involved in adenosine metabolism.
未来方向
There are several future directions for the study of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride. One potential application is in the treatment of neuropathic pain, as 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce pain behavior in animal models. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride may have potential in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride in humans.
合成方法
The synthesis of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves a multi-step process that begins with the reaction of 2-nitrobenzimidazole with ethylene glycol to form 2-(2-nitro-1H-benzimidazol-1-yl)ethanol. This compound is then reduced to 2-(2-amino-1H-benzimidazol-1-yl)ethanol, which is subsequently reacted with cyanamide to form 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride.
科学研究应用
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been extensively studied for its potential in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In animal models, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce inflammation and improve motor function in mice with multiple sclerosis. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce the levels of adenosine, a neurotransmitter that is involved in the development of Parkinson's disease.
属性
IUPAC Name |
2-(3-amino-2-iminobenzimidazol-1-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c10-9-12(5-6-14)7-3-1-2-4-8(7)13(9)11;/h1-4,10,14H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYQBKRPQWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2N)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)


![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)